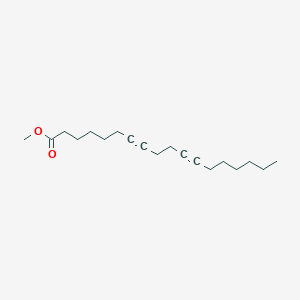
Methyl octadeca-7,11-diynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl octadeca-7,11-diynoate is a chemical compound with the molecular formula C19H30O2 It is an ester derived from octadeca-7,11-diynoic acid and methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl octadeca-7,11-diynoate can be synthesized through the esterification of octadeca-7,11-diynoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl octadeca-7,11-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogenation reactions can reduce the triple bonds in the compound to form saturated derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Major Products Formed
Reduction: Hydrogenation can yield methyl octadecanoate.
Substitution: Halogenation can result in compounds like methyl 8-chloro-octadeca-7,11-diynoate.
Applications De Recherche Scientifique
Methyl octadeca-7,11-diynoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in lipid biochemistry and membrane biology.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl octadeca-7,11-diynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s acetylenic bonds can undergo reactions that modify the activity of these targets, leading to various biological effects. For example, its oxidation products can interact with cellular components, affecting processes like lipid metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Methyl octadeca-7,11-diynoate can be compared with other acetylenic fatty esters, such as:
Methyl octadec-9-ynoate: Similar in structure but with a single acetylenic bond.
Methyl octadeca-6,8-diynoate: Contains two acetylenic bonds at different positions.
Methyl octadec-11E-en-9-ynoate: Features both an acetylenic and an olefinic bond.
The uniqueness of this compound lies in its specific acetylenic bond positions, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
58444-01-2 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
methyl octadeca-7,11-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-7,10-11,14-18H2,1-2H3 |
Clé InChI |
DRFPAULGUNUSCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CCCC#CCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


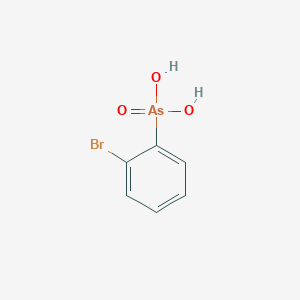
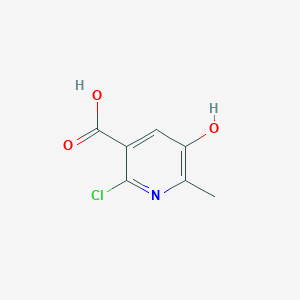

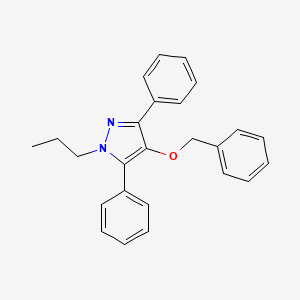

![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
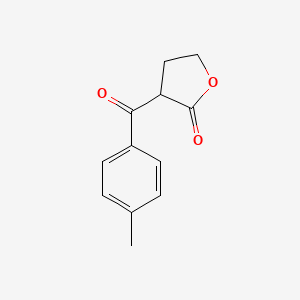
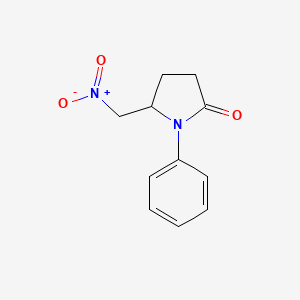

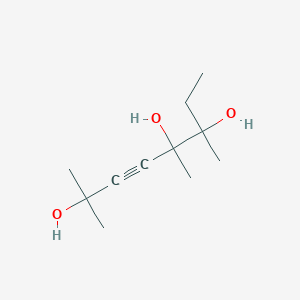
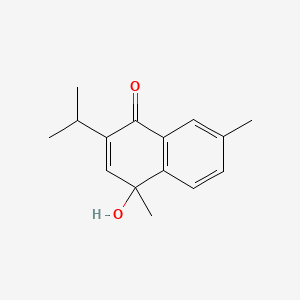
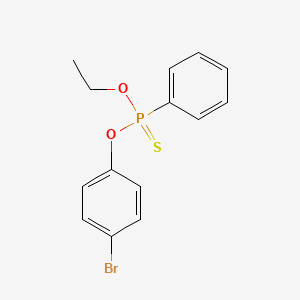
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
